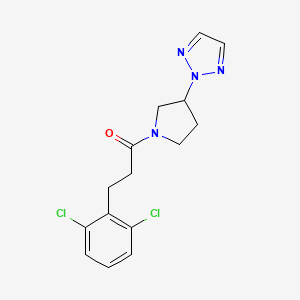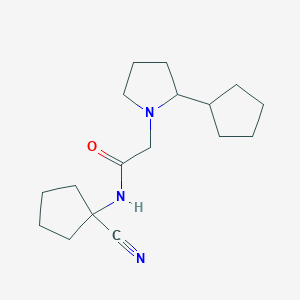
4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound known for its unique structure incorporating chlorobenzamide, fluorophenyl triazole, and piperidine elements
Preparation Methods
Synthetic routes for 4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide often involve multi-step reactions:
Synthesis of Intermediate Compounds
: Begin by synthesizing key intermediates such as 4-chlorobenzamide and 3-fluorophenyl triazole.
Coupling Reactions
: The intermediates undergo a coupling reaction, usually in the presence of coupling agents like carbodiimides or phosphonium salts, to form the final compound.
Reaction Conditions
: Typical conditions may include temperatures ranging from 0°C to 50°C, and solvents like dichloromethane or dimethylformamide. Industrial production may employ optimized conditions for scalability, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
Oxidation
: Can be oxidized under the influence of oxidizing agents such as potassium permanganate, forming oxidized derivatives.
Reduction
: May undergo reduction reactions with reagents like lithium aluminium hydride, yielding reduced products.
Substitution
: Nucleophilic or electrophilic substitution reactions can occur at different positions, especially on the aromatic rings.
Common Reagents and Conditions
: Depending on the desired reaction, conditions may include catalysts (like palladium), specific temperatures, and solvents (like ethanol or water).
Major Products
: These reactions can yield a variety of derivatives, each potentially useful for further study or application.
Scientific Research Applications
4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide finds applications in:
Chemistry
: Used as a building block for synthesizing more complex molecules.
Biology
: Examined for its potential as a biochemical tool or probe in cellular studies.
Medicine
: Investigated for its activity as a pharmacological agent, possibly for therapeutic effects.
Industry
: Applied in material science or as an intermediate in the production of other chemicals.
Mechanism of Action
The compound’s mechanism involves interacting with specific molecular targets:
Molecular Targets
: May include enzymes, receptors, or other cellular proteins.
Pathways
: It can modulate biochemical pathways by binding to its targets, influencing processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Comparing with similar compounds like 4-chloro-N-(1-(2-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide:
Uniqueness
: The fluorophenyl triazole moiety differentiates it from similar compounds, potentially imparting unique biological or chemical properties.
Similar Compounds
: Other derivatives of chlorobenzamide and triazole groups can exhibit overlapping, yet distinct characteristics and applications.
This compound stands out due to its structural intricacy and the diverse applications stemming from its unique combination of functional groups and reactive sites.
Properties
IUPAC Name |
4-chloro-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-15-6-4-14(5-7-15)20(29)24-17-8-10-27(11-9-17)21(30)19-13-28(26-25-19)18-3-1-2-16(23)12-18/h1-7,12-13,17H,8-11H2,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXPTQQJRJBYGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2409318.png)
![4-cyclopropaneamido-N-[(3-methoxyphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2409319.png)






![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)
![N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide](/img/structure/B2409333.png)

![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)
